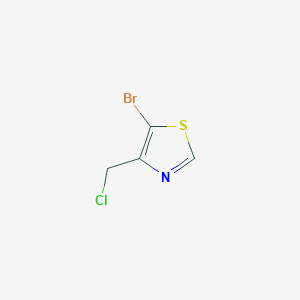

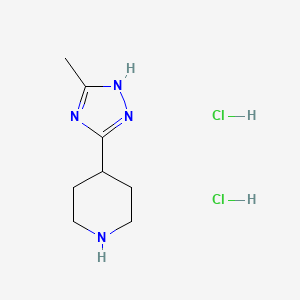

![molecular formula C13H7NO B2518116 dibenzo[b,d]furan-2-carbonitrile CAS No. 20927-96-2](/img/structure/B2518116.png)

dibenzo[b,d]furan-2-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure and properties of a derivative of dibenzofuran carbonitrile, specifically 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile, were extensively studied using Density Functional Theory (DFT) methods. The structure was optimized using Gaussian 09 software, and various parameters such as bond lengths, angles, dihedral angles, charges, polarizability, and dipole moments were calculated. The study also included vibrational analysis using FT IR spectra and NMR to determine isomer shifts in different solvents. The electron transfer processes within the molecule were analyzed using Natural Bond Orbital (NBO) analysis, and the molecule's hardness and softness were determined by the gap between HOMO and LUMO energies in various solvents .

Synthesis Analysis

The synthesis of highly functionalized 2,3-dihydrobenzofurans, which are structurally related to dibenzofuran carbonitriles, was achieved through sequential C-H functionalization reactions. This process involved a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. Further diversification of the dihydrobenzofuran structures was possible through additional palladium-catalyzed intermolecular Heck-type sp(2) C-H functionalization .

Chemical Reactions Analysis

In the realm of chemical reactions involving carbonitriles, efficient protocols for synthesizing quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles were developed. One method utilized cesium carbonate as a catalyst in the presence of carbon dioxide , while another employed a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst under solvent-free conditions . These methods are significant as they provide a green chemistry approach to synthesizing key intermediates for various drugs.

Physical and Chemical Properties Analysis

The electrochemical properties of dibenzo(c,e)-1,2-dithiin, a compound related to dibenzofuran carbonitriles, were investigated in acetonitrile medium. The study focused on the first charge transfer step and subsequent chemical reactions, providing insights into the electrochemical behavior of such compounds . Additionally, two dihydrofuran carbonitrile derivatives were synthesized and analyzed using X-ray crystallography, DFT calculations, and in silico molecular docking to assess their drug-likeness and binding affinities compared to the standard drug fluconazole . Another study on a dihydrobenzoquinoline carbonitrile derivative included theoretical calculations of molecular electrostatic potential, frontier molecular orbitals, and non-linear optical properties, as well as in vitro antibacterial activity tests .

Applications De Recherche Scientifique

- Le dibenzo[b,d]furan-2-carbonitrile (DBF-CN) et ses dérivés ont été étudiés comme des matériaux prometteurs pour les diodes électroluminescentes organiques (OLED). Des chercheurs ont synthétisé des matériaux de transport de trous (HTM) basés sur des dérivés de dibenzo[b,d]furane, tels que FCzTPA et FCzDPNA. Ces HTM présentent une excellente stabilité thermique, ce qui les rend adaptés à une utilisation dans les OLED . De plus, de nouveaux matériaux de blocage de trous (HBM) dérivés de dimères moléculaires de dibenzo[b,d]furane et de dibenzo[b,d]thiophène ont été conçus pour des OLED bleus phosphorescents à haute efficacité et à longue durée de vie .

Électronique et optoélectronique organiques

Ces applications mettent en évidence la polyvalence et l'importance du this compound dans la recherche scientifique. Sa structure et ses propriétés uniques continuent d'inspirer des investigations dans divers domaines. Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander .

Mécanisme D'action

Target of Action

Dibenzo[b,d]furan-2-carbonitrile primarily targets hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) . The compound’s rigid structure and high thermal stability make it an excellent choice for this application .

Mode of Action

The compound interacts with its targets by providing high thermal stability, which is crucial for HTMs due to the requirements of thermal evaporation and device operation stability . The compound’s rigid structures contribute to its excellent thermal stability, with a decomposition temperature of up to 400°C and a glass transition temperature above 190°C .

Biochemical Pathways

The compound affects the biochemical pathways related to the operation of OLEDs. It contributes to the efficient blocking of holes, which is crucial for the high efficiency and longevity of blue phosphorescent OLEDs .

Result of Action

The result of the compound’s action is the improved performance of OLEDs. Devices using this compound as an HTM show a turn-on voltage of 3.4 V and a maximum external efficiency of 18.61%, indicating that the compound is a potential building block for highly efficient OLEDs .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. Its high thermal stability allows it to function effectively even at high temperatures, making it suitable for use in environments with high thermal requirements .

Propriétés

IUPAC Name |

dibenzofuran-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLMVVOQPAPVOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20927-96-2 |

Source

|

| Record name | 2-CYANODIBENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

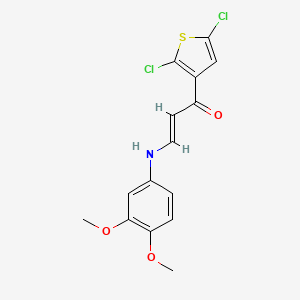

![2-[[4-(3-Amino-3-oxopropyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclobutyl)propanamide](/img/structure/B2518034.png)

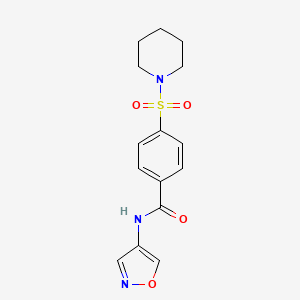

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2518036.png)

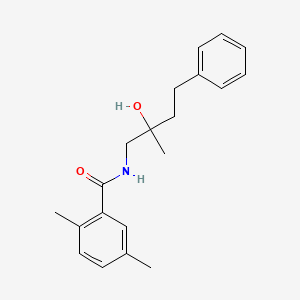

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2518041.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2518044.png)

![5-amino-N-(2-methoxyphenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2518046.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2518052.png)